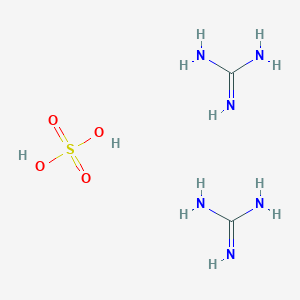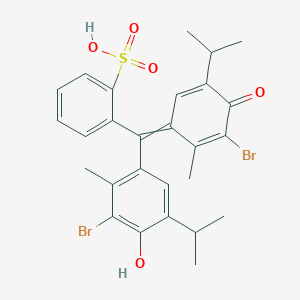
Guanidine, sulfate (2:1)
Descripción general
Descripción
Guanidine, sulfate (2:1) is a compound with the molecular formula C2H12N6O4S . Guanidine is a strong organic base used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .
Molecular Structure Analysis
The molecular weight of Guanidine, sulfate (2:1) is 216.22 g/mol . The InChI representation of the molecule isInChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4 . The molecule consists of two guanidine molecules and one sulfate molecule . Chemical Reactions Analysis
Guanidine is considered one of the most interesting organic molecules given their structural features and chemical properties . It has a strong basicity due to the delocalization of the positive charge upon protonation when the guanidinium cation is formed .Physical And Chemical Properties Analysis
Guanidine, sulfate (2:1) has a molecular weight of 216.22 g/mol. It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 6 . It has a topological polar surface area of 235 Ų .Aplicaciones Científicas De Investigación
Natural Product Reports
Guanidine is a versatile functional group found in many natural products . It is present in secondary metabolites, including nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives . These compounds have been isolated, their structures determined, and their synthesis and biosynthesis studied . The biological activities of these guanidine-bearing compounds are diverse and include toxins from microorganisms and marine invertebrates, as well as compounds from higher plants and terrestrial animals .
Guanidines as Reagents and Catalysts
Guanidines have been used as reagents and catalysts in chemical reactions . Their high basicity, planarity, and ability to form hydrogen bonds make them versatile for compounds with biological activity . Guanidines have been synthesized using various methods, including the reaction of an amine with an activated guanidine precursor followed by deprotection . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .
Cyclic Guanidines
Cyclic guanidines, such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings), and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings), are present in many natural products and compounds of medicinal interest . These cyclic guanidines have been synthesized using various methods and have found applications in DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Guanidines in Catalysis
Guanidines have been used in catalysis . For example, chiral compound 22 exhibited high catalytic activity in the enantioselective amination of 5-alkyl-4-nitroisoxazoles .
Mecanismo De Acción
Target of Action
Guanidine, sulfate (2:1) primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. Guanidine acts as an inhibitor to this enzyme .
Mode of Action
Guanidine enhances the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the nerve impulses and muscle cell membrane activities.
Biochemical Pathways
Guanidine is involved in various biochemical pathways due to its versatile nature . It plays a key role in the metabolism of living organisms, serving as a basis for the creation of modern smart materials . It is also used in laboratory research as a protein denaturant .
Pharmacokinetics
Guanidine is rapidly absorbed and distributed .
Result of Action
The action of Guanidine results in the reduction of symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert . By enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, it helps manage these conditions .
Action Environment
The action, efficacy, and stability of Guanidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the state of Guanidine, as it exists primarily as guanidium ions at physiological pH . Furthermore, the presence of other compounds and the temperature can also impact the action of Guanidine .
Safety and Hazards
Direcciones Futuras
Guanidine and its derivatives play a crucial role in the metabolism of living organisms . Owing to their unique properties and simple synthesis, the guanidine derivatives are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners . Furthermore, the guanidine derivatives serve as a basis for the creation of modern smart materials .
Propiedades
IUPAC Name |
guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAKTBUPMOOXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(=N)(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H12N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-00-8 (Parent) | |
| Record name | Guanidine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883456 | |
| Record name | Guanidine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, sulfate (2:1) | |
CAS RN |
594-14-9 | |
| Record name | Guanidine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisguanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANIDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB1C462BAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















